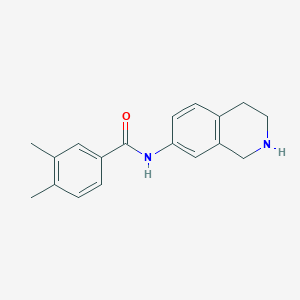
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol, also known as MDL-100,907, is a selective antagonist for the dopamine D4 receptor. This molecule has been widely studied for its potential use in treating various neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
科学的研究の応用
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been widely studied for its potential use in treating various neuropsychiatric disorders. In animal models, this molecule has been shown to have antipsychotic, antidepressant, and anxiolytic effects. It has also been studied for its potential use in treating ADHD.
作用機序
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol is a selective antagonist for the dopamine D4 receptor. This receptor is involved in regulating dopamine signaling in the brain, which is important for a variety of cognitive and emotional processes. By blocking the D4 receptor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol may modulate dopamine signaling and improve symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been shown to have a variety of biochemical and physiological effects. In animal models, this molecule has been shown to increase dopamine release in the prefrontal cortex and striatum, which may contribute to its antipsychotic effects. It has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. Additionally, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol has been shown to increase acetylcholine release in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol in lab experiments is that it is a selective antagonist for the dopamine D4 receptor, which allows for more precise manipulation of dopamine signaling. However, one limitation is that it may have off-target effects on other receptors, which may complicate interpretation of results.
将来の方向性
There are several future directions for research on 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol. One direction is to further investigate its potential use in treating neuropsychiatric disorders, particularly schizophrenia, bipolar disorder, and ADHD. Another direction is to investigate its potential use in cognitive enhancement, particularly in individuals with cognitive deficits. Additionally, further research is needed to better understand its mechanism of action and to develop more selective and potent analogs.
合成法
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol involves several steps. First, 2,5-dimethoxybenzaldehyde is reacted with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-propen-1-one. This compound is then reacted with 3,4-methylenedioxyphenylacetonitrile to form 1-(3,4-methylenedioxyphenyl)-2-(2,5-dimethoxyphenyl)prop-2-en-1-one. The final step involves the reduction of this compound with lithium aluminum hydride to form 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol.
特性
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,16)10-15-9-11-5-3-6-12-13(11)18-8-4-7-17-12/h3,5-6,15-16H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRZZTFGXRFTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1=C2C(=CC=C1)OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2-methylpropan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)







![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)

![N-[(5-bromothiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577622.png)
![2-[1-(2,5-Dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]oxyacetic acid](/img/structure/B7577623.png)
